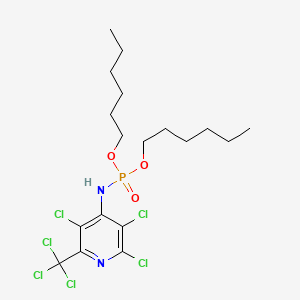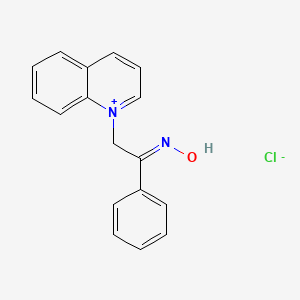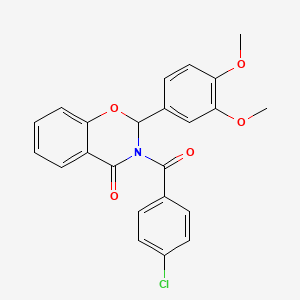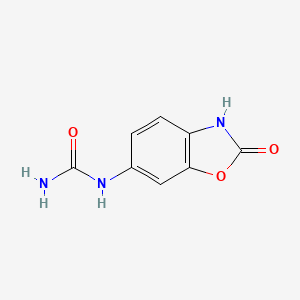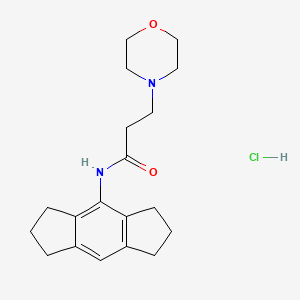
4-Morpholinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride is a complex organic compound belonging to the class of indanes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride involves multiple steps, starting from the appropriate indane derivative. The key steps typically include:
Formation of the Indane Core: This involves cyclization reactions to form the hexahydro-s-indacen structure.
Attachment of the Morpholine Group: This step involves nucleophilic substitution reactions where the morpholine group is introduced.
Formation of the Propanamide Linkage: This involves amide bond formation through condensation reactions.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain proteins and enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit the NLRP3 inflammasome, a protein complex involved in inflammation .
類似化合物との比較
Similar Compounds
N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: Another indane derivative with similar structural features.
N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide: A related compound with a different functional group.
Uniqueness
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate the NLRP3 inflammasome sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
85564-99-4 |
|---|---|
分子式 |
C19H27ClN2O2 |
分子量 |
350.9 g/mol |
IUPAC名 |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C19H26N2O2.ClH/c22-18(7-8-21-9-11-23-12-10-21)20-19-16-5-1-3-14(16)13-15-4-2-6-17(15)19;/h13H,1-12H2,(H,20,22);1H |
InChIキー |
CHKXPJFFBCVAQF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)CCN4CCOCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


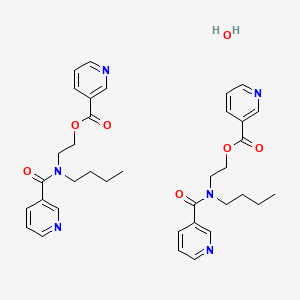

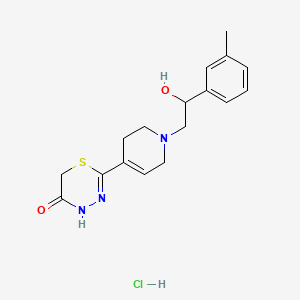
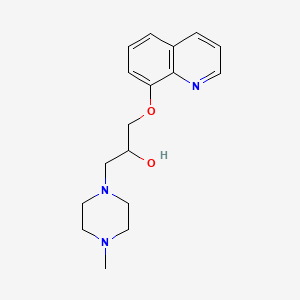
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
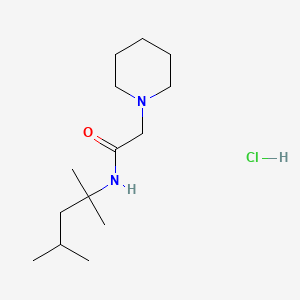
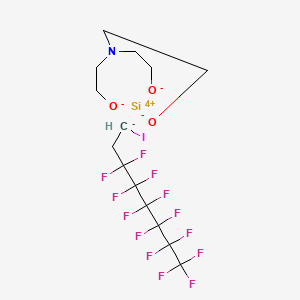
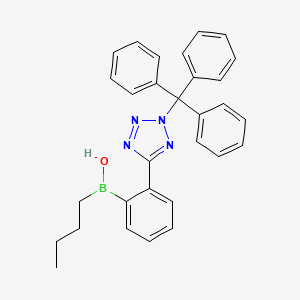
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
